Patent-Validated Osanetant Intermediate vs. Generic Analogs
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide (free base, CAS 172733-87-8) is the penultimate intermediate in the patented Sanofi synthesis of osanetant (SR-142,801), the first non-peptide NK3 receptor antagonist [1]. In the convergent route, catalytic hydrogenation removes the N-benzyl protecting group to yield this intermediate, which is then alkylated with the mesylate-activated coupling partner to complete the osanetant scaffold [2]. The downstream product, osanetant, exhibits a Ki of 0.5–1.2 nM at the human NK3 receptor, comparable to the endogenous ligand neurokinin B (Ki = 0.8 nM) [3]. In contrast, the benzyl-protected analog N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide (CAS 172733-78-7) requires an additional deprotection step and cannot be used directly in the final coupling; the non-methylated analog N-(4-phenylpiperidin-4-yl)acetamide (CAS 146396-04-5) lacks the tertiary amide required for the chemoselective N-alkylation that defines the convergent route. This patent-validated role as the direct precursor to a clinically investigated drug candidate is not shared by any generic 4-phenylpiperidine building block.
| Evidence Dimension | Validated synthetic role as direct precursor to a clinical-stage drug candidate (osanetant) |
|---|---|
| Target Compound Data | N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide (free base): Penultimate intermediate in Sanofi osanetant synthesis; directly alkylated to form osanetant (Patent US 7,041,679 B2; EP 673 928) |
| Comparator Or Baseline | N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide (CAS 172733-78-7): Requires hydrogenolysis before coupling; N-(4-Phenylpiperidin-4-yl)acetamide (CAS 146396-04-5): Secondary amide, not used in any reported drug synthesis route |
| Quantified Difference | Target compound eliminates one synthetic step (N-debenzylation) vs. benzyl-protected analog; osanetant derived from target compound achieves Ki = 0.5–1.2 nM at hNK3, establishing the value of the intermediate |
| Conditions | Convergent synthesis as described in US Patent 7,041,679 and EP 673 928; NK3 binding affinity measured by displacement of [3H]-osanetant from human recombinant NK3 receptor expressed in HEK293 cells |
Why This Matters
Procurement of a compound with a patent-validated role in a drug synthesis pathway provides traceable provenance and reduces the risk of synthetic route failure compared to untested analogs.
- [1] US Patent 7,041,679 B2. Crystalline forms of osanetant. Assignee: Sanofi-Synthélabo. Filed Aug 3, 1999. States osanetant is prepared by reacting N-methyl-N-(4-phenylpiperidin-4-yl)acetamide with 1-benzoyl-3-(3,4-dichlorophenyl)-3-(methanesulfonyloxyprop-1-yl)piperidine. View Source
- [2] HandWiki. Chemistry:Osanetant. Synthetic scheme showing catalytic hydrogenation of N-benzyl protected intermediate (4) to yield N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide [172733-87-8] (5), followed by convergent synthesis to osanetant. View Source
- [3] BindingDB Entry 50030638. Osanetant (SR-142801) binding data: Ki = 0.5 nM (displacement of [3H]osanetant from human recombinant NK3 receptor in HEK293 cells); Ki = 0.8 nM at human NK3; see also Malherbe et al. (2009) reporting Ki = 0.5 nM at human NK3, pKi = 9.3 (Table 2, PMC3042203). View Source
